Methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate dihydrochloride Methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1910755-56-4
VCID: VC2876078
InChI: InChI=1S/C10H18N2O2S.2ClH/c1-12-5-3-10(4-6-12)11-8(7-15-10)9(13)14-2;;/h8,11H,3-7H2,1-2H3;2*1H
SMILES: CN1CCC2(CC1)NC(CS2)C(=O)OC.Cl.Cl
Molecular Formula: C10H20Cl2N2O2S
Molecular Weight: 303.2 g/mol

Methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate dihydrochloride

CAS No.: 1910755-56-4

Cat. No.: VC2876078

Molecular Formula: C10H20Cl2N2O2S

Molecular Weight: 303.2 g/mol

* For research use only. Not for human or veterinary use.

Methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate dihydrochloride - 1910755-56-4

Specification

CAS No. 1910755-56-4
Molecular Formula C10H20Cl2N2O2S
Molecular Weight 303.2 g/mol
IUPAC Name methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate;dihydrochloride
Standard InChI InChI=1S/C10H18N2O2S.2ClH/c1-12-5-3-10(4-6-12)11-8(7-15-10)9(13)14-2;;/h8,11H,3-7H2,1-2H3;2*1H
Standard InChI Key BMVHZABBTUWGGU-UHFFFAOYSA-N
SMILES CN1CCC2(CC1)NC(CS2)C(=O)OC.Cl.Cl
Canonical SMILES CN1CCC2(CC1)NC(CS2)C(=O)OC.Cl.Cl

Introduction

Chemical Structure and Identification

Methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate dihydrochloride possesses a distinctive chemical structure characterized by a spirocyclic system containing a thia-diazaspiro core, a methyl ester group, and two hydrochloride ions. This compound represents a modified version of its parent compound, with specific functional groups that give it unique chemical properties and research potential.

Chemical Identifiers and Properties

The compound is precisely tracked and identified through various chemical classification systems. Its complete identification profile includes numerous standardized identifiers used in chemical databases and research literature.

ParameterValue
CAS Number1910755-56-4
Molecular FormulaC10H20Cl2N2O2S
Molecular Weight303.2 g/mol
IUPAC Namemethyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate;dihydrochloride
Standard InChIInChI=1S/C10H18N2O2S.2ClH/c1-12-5-3-10(4-6-12)11-8(7-15-10)9(13)14-2;;/h8,11H,3-7H2,1-2H3;2*1H
Standard InChIKeyBMVHZABBTUWGGU-UHFFFAOYSA-N
SMILES NotationCN1CCC2(CC1)NC(CS2)C(=O)OC.Cl.Cl
PubChem Compound ID75485457
MDL NumberMFCD27756507

These chemical identifiers provide researchers with standardized methods to reference this compound across different databases and scientific publications . The molecular formula indicates the exact atomic composition, while the structural identifiers like SMILES and InChI provide machine-readable representations of the molecular structure.

Structural Characteristics and Related Compounds

The compound features a spirocyclic structure that incorporates a thia-diazaspiro ring system. This specific arrangement contributes to its potential biological activity and pharmaceutical applications. The compound is derived from the parent compound 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid, which has been modified to include a methyl ester group and two hydrochloride ions.

Structurally related compounds include:

  • The free base form: Methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate (C10H18N2O2S, MW: 230.33 g/mol)

  • The parent acid: 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid

  • 4-Ethyl-8-methyl-1-thia-4,8-diazaspiro[4.5]decane

The dihydrochloride salt form enhances stability and solubility characteristics compared to the free base, which is particularly important for research applications requiring consistent performance in various experimental conditions.

Desired ConcentrationFor 1 mgFor 5 mgFor 10 mg
1 mM3.3003 mL16.5017 mL33.0033 mL
5 mM0.6601 mL3.3003 mL6.6007 mL
10 mM0.33 mL1.6502 mL3.3003 mL

This solution preparation table assists researchers in achieving precise concentrations for experimental work, enhancing reproducibility and reliability of research findings .

Research Applications and Significance

Methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate dihydrochloride has garnered attention in scientific research due to its unique structure and potential applications across multiple fields. Its significance in pharmaceutical and biomedical research stems from its structural properties and potential biological interactions.

Pharmaceutical Research Applications

The compound is primarily utilized in pharmaceutical research, particularly in the development of novel therapeutic agents. Its unique spirocyclic structure makes it a valuable intermediate in synthesizing compounds with potential biological activity . The specific arrangement of atoms within the molecule allows for targeted interactions with biological systems, potentially leading to new drug candidates.

Researchers investigate this compound for several pharmaceutical applications:

  • As a building block in medicinal chemistry for the creation of more complex bioactive molecules

  • In high-throughput screening to identify potential drug leads

  • As a reference standard in analytical studies of related compounds

  • For structure-activity relationship studies in drug design

These applications highlight the compound's importance in the pharmaceutical research pipeline, from early discovery to advanced development stages.

Central Nervous System and Antimicrobial Research

Specific research directions for this compound include its exploration for central nervous system applications. Its structural features may influence neurotransmitter systems, making it potentially valuable for developing CNS-active compounds . The precise mechanism through which it might affect neural systems is still under investigation, but its structural similarity to certain neurotransmitter modulators suggests potential activity in this area.

Additionally, researchers investigate this compound for potential use in creating antimicrobial or antiviral agents due to its ability to interact with specific biological targets . Though direct evidence of antimicrobial activity is limited in the available literature, related spirocyclic compounds have shown promise in this field, suggesting potential applications worth exploring.

Bioactive Reagents and Screening Compounds

As a bioactive reagent, methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate dihydrochloride serves an important role in chemical biology. It is used primarily in non-human research as a screening compound to identify potential biological activities and discover new therapeutic mechanisms. This application leverages its unique structural features to probe biological systems and identify novel interactions that might lead to therapeutic developments.

The compound's ability to selectively interact with biological targets makes it valuable for:

  • Target identification studies

  • Mechanism of action investigations

  • Preliminary pharmacological screening

  • Comparative studies of structure-activity relationships

SizeAvailabilityApproximate Price (USD)
1.000 g10-20 days$2,175.05
5.000 g10-20 days$7,017.07

This pricing information indicates the compound's position as a specialized research chemical with relatively high production costs, likely due to complex synthesis procedures and limited demand . The availability timeframe suggests it may be synthesized upon order rather than maintained in large inventories.

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